2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid
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Overview
Description
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol It is characterized by the presence of a pyridine ring attached to a sulfanylacetic acid moiety
Preparation Methods
The synthesis of 2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid typically involves the reaction of pyridine-2-methanethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the pyridine ring and the acetic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
2-[(Pyridin-3-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 3-position.
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 4-position.
2-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position of the pyridine ring or the nature of the acid moiety.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUYJDRVSFQORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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